molecular formula C12H9N3O2 B14062843 (E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid

(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid

Katalognummer: B14062843
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: BMGKHTUUDGYMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is an organic compound that features a benzimidazole core with a cyanomethyl group and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the cyanomethyl group and the acrylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The benzimidazole core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of (E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The cyanomethyl and acrylic acid groups may enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.

    (E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)butanoic acid: Contains a butanoic acid group instead of acrylic acid.

Uniqueness

(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H9N3O2

Molekulargewicht

227.22 g/mol

IUPAC-Name

3-[6-(cyanomethyl)-1H-benzimidazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C12H9N3O2/c13-4-3-8-5-9(1-2-11(16)17)12-10(6-8)14-7-15-12/h1-2,5-7H,3H2,(H,14,15)(H,16,17)

InChI-Schlüssel

BMGKHTUUDGYMAR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1C=CC(=O)O)N=CN2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.